molecular formula C8H9BO4 B7964202 2-Borono-6-methylbenzoic acid

2-Borono-6-methylbenzoic acid

Cat. No.: B7964202
M. Wt: 179.97 g/mol
InChI Key: UWDANHVJSDNNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Borono-6-methylbenzoic acid (C₈H₉BO₄) is a benzoic acid derivative featuring a boronic acid group (-B(OH)₂) at the 2-position and a methyl group (-CH₃) at the 6-position of the aromatic ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. The methyl substituent at the 6-position introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-borono-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDANHVJSDNNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Borono-6-methylbenzoic acid typically involves the borylation of 6-methylbenzoic acid. One common method is the reaction of 6-methylbenzoic acid with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Borono-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Borono-6-methylbenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-borono-6-methylbenzoic acid with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₈H₉BO₄ ~180.97 (calc.) -B(OH)₂ (2), -CH₃ (6) Expected use in cross-coupling reactions; moderate solubility in polar solvents (inferred)
3-Borono-4-methylbenzoic acid C₈H₉BO₄ 179.97 -B(OH)₂ (3), -CH₃ (4) Research applications; insufficient toxicity data; requires professional handling
4-Bromo-2-chloro-6-methylbenzoic acid C₈H₆BrClO₂ ~265.49 (calc.) -Br (4), -Cl (2), -CH₃ (6) Non-hazardous; used in synthesis of complex molecules
2-Bromo-6-hydroxybenzoic acid C₇H₅BrO₃ 217.02 -Br (2), -OH (6) Soluble in polar solvents; aromatic reactivity influenced by hydroxyl group
2-Amino-3-bromobenzoic acid C₇H₆BrNO₂ 216.03 -NH₂ (2), -Br (3) mp 173–175°C; pharmaceutical research

Key Findings

Substituent Position Effects: The position of the boronic acid group significantly impacts reactivity. Methyl groups at position 6 (as in this compound and 4-bromo-2-chloro-6-methylbenzoic acid) introduce steric bulk, which could limit accessibility for nucleophilic attack but improve stability .

Functional Group Influence: Halogenated analogs (e.g., bromo and chloro derivatives) are often employed as intermediates in drug synthesis due to their leaving-group properties, whereas boronic acids serve as coupling partners in cross-coupling reactions . Amino-substituted benzoic acids (e.g., 2-amino-3-bromobenzoic acid) demonstrate higher melting points (~173°C) compared to boronic acid derivatives, likely due to stronger hydrogen-bonding networks .

Toxicity and Handling: 3-Borono-4-methylbenzoic acid lacks comprehensive toxicity data and requires specialized handling , whereas halogenated derivatives like 4-bromo-2-chloro-6-methylbenzoic acid are classified as non-hazardous . This suggests that this compound may also necessitate cautious laboratory protocols.

Solubility and Reactivity: Polar substituents (e.g., -OH in 2-bromo-6-hydroxybenzoic acid) enhance solubility in aqueous or polar organic solvents . The boronic acid group in this compound likely confers similar solubility trends, facilitating its use in solution-phase reactions.

Research Implications and Gaps

Key research gaps include:

  • Experimental Data: Melting points, solubility profiles, and spectroscopic data (e.g., NMR, IR) for this compound are absent in the literature reviewed.
  • Toxicity Profiling: Analogous boronic acids (e.g., 3-borono-4-methylbenzoic acid) lack comprehensive safety data, underscoring the need for toxicological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.